N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride
CAS No.: 1052542-12-7
Cat. No.: VC4904921
Molecular Formula: C9H12Cl2N2O
Molecular Weight: 235.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1052542-12-7 |
---|---|
Molecular Formula | C9H12Cl2N2O |
Molecular Weight | 235.11 |
IUPAC Name | N-(2-chlorophenyl)-2-(methylamino)acetamide;hydrochloride |
Standard InChI | InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H |
Standard InChI Key | XJYOONNNSCBRBG-UHFFFAOYSA-N |
SMILES | CNCC(=O)NC1=CC=CC=C1Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(2-Chlorophenyl)-2-(methylamino)acetamide hydrochloride is systematically named as N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, with the CAS registry number 1052542-12-7 . Its molecular structure consists of a 2-chlorophenyl group attached to an acetamide backbone, where the methylamino substituent (-NHCH₃) is bonded to the α-carbon of the acetamide (Figure 1). The hydrochloride salt form enhances solubility in polar solvents, a critical factor in pharmaceutical formulations .
Table 1: Key Identifiers of N-(2-Chlorophenyl)-2-(Methylamino)Acetamide Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 235.11 g/mol | |
SMILES | CNC(CC(=O)NC1=CC=CC=C1Cl) | |
InChIKey | BGYKMIQJZKQCRF-UHFFFAOYSA-N |
Structural Analogues and Isomerism
The positional isomerism of the chlorine substituent significantly impacts the compound’s properties. For instance, the 3-chloro analogue (CID 43810657) shares the same molecular formula but differs in the chlorophenyl substitution pattern, leading to variations in hydrogen bonding and crystal packing . Similarly, the 4-chloro isomer (CID 12496934) exhibits distinct spectroscopic profiles due to differences in electronic effects .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride involves a two-step process:
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Nucleophilic Amination: 2-Chloro-N-(2-chlorophenyl)acetamide reacts with methylamine in tetrahydrofuran (THF) at 0°C, facilitating the substitution of the chlorine atom on the acetamide’s α-carbon .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility .
Table 2: Synthetic Conditions and Yields
Parameter | Value | Source |
---|---|---|
Solvent | Tetrahydrofuran (THF) | |
Temperature | 0°C → Room Temperature | |
Yield | 67% (Analogous Reaction) |
Optimization Strategies
Reaction efficiency depends on solvent polarity and amine concentration. Ethyl acetate is employed for extraction, while basification with NaOH (pH 10–12) ensures effective isolation of the product . Purification via column chromatography or recrystallization may further enhance purity.
Physicochemical Properties
Spectroscopic Characteristics
The compound’s infrared (IR) spectrum typically shows absorption bands for the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct signals for the methylamino group ( 2.8 ppm, singlet) and aromatic protons ( 7.2–7.5 ppm, multiplet) .
Thermodynamic and Solubility Data
The hydrochloride salt exhibits moderate solubility in water (>10 mg/mL at 25°C) and ethanol, but limited solubility in nonpolar solvents like hexane . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (141.2 Ų), suggest utility in mass spectrometry-based analyses .
Applications in Research and Industry
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing more complex molecules, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), where the chlorophenyl group modulates receptor affinity .
Chemical Biology
Its hydrogen-bonding capabilities make it a candidate for studying protein-ligand interactions, particularly in sulfonamide-based enzyme inhibitors .
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